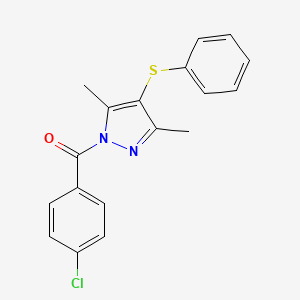![molecular formula C21H28FN3O2 B5503785 2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)
2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds with complex bicyclic structures similar to the molecule , often involves multi-step chemical reactions. For example, acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have been synthesized, demonstrating the intricate steps required to produce such molecules. These processes may involve nucleophilic substitutions, ring closures, and functional group transformations to achieve the desired bicyclic acetamide structures (Mazzone et al., 1987).
Molecular Structure Analysis
The molecular structure of bicyclic acetamides, including the target molecule, is characterized by the presence of multiple ring systems and functional groups. The structural analysis often involves spectroscopic methods such as NMR and IR spectroscopy, aiding in understanding the spatial arrangement of atoms and the electronic environment. For instance, compounds like ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate offer insights into the structural intricacies of bicyclic systems (Golding & Hall, 1975).
Chemical Reactions and Properties
Bicyclic acetamides undergo various chemical reactions, influenced by their unique structural features. These reactions can include nucleophilic attacks on carbonyl groups, ring-opening reactions, and modifications of substituents. The reactivity patterns help in understanding the chemical behavior and potential applications of these compounds. For example, the reactions of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate with trialkylphosphine leading to pyridazine derivatives highlight the versatility of bicyclic acetamides in synthetic chemistry (Miyamoto & Matsumoto, 1990).
Physical Properties Analysis
The physical properties of bicyclic acetamides, such as melting points, solubility, and crystalline structure, are crucial for their practical application and handling. These properties are often determined through experimental measurements and can provide insights into the stability and storage conditions required for these compounds. For example, the synthesis and crystal structure analysis of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide provide valuable data on the physical characteristics of similar bicyclic acetamides (Ping, 2007).
Chemical Properties Analysis
The chemical properties of bicyclic acetamides, including acidity, basicity, and reactivity towards various reagents, are fundamental to understanding their behavior in chemical reactions and potential applications. These properties are influenced by the molecular structure, particularly the electron-withdrawing or donating effects of substituents. Studies on compounds like 2-(2-chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors exemplify the significance of understanding the chemical properties of bicyclic acetamides (Lee et al., 2007).
科学的研究の応用
Biological Activity and Synthesis
Enzyme Inhibition : Certain derivatives containing cyclopropyl moieties have been found to be effective inhibitors of cytosolic carbonic anhydrase I and II isoforms as well as acetylcholinesterase (AChE) enzymes, suggesting potential therapeutic applications in treating diseases such as Alzheimer's, Parkinson's, and other neurodegenerative conditions (Boztaş et al., 2019).
Antitumor Activity : Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising inhibitory effects on various cancer cell lines, indicating potential utility in cancer therapy (Albratty et al., 2017).
Cycloaddition Reactions : The cycloaddition of diazoacetamide with unstrained substrates demonstrates the synthetic versatility of compounds incorporating diazo and acetamide groups, highlighting their potential in creating novel therapeutic agents (Gold et al., 2016).
Cyclopropanation Reactions : Research on rhodium(II)-catalyzed inter- and intramolecular cyclopropanations with alkyl-diazo(triorganylsilyl)acetates explores novel synthetic pathways for creating structurally complex and biologically relevant molecules (Müller & Lacrampe, 2004).
Mechanisms of Action and Molecular Docking
Selective Inhibition : Investigations into the mechanism of action of species-selective P2X7 receptor antagonists provide a foundation for the design of targeted therapies for inflammatory and neuropathic pain, showcasing the importance of chemical specificity and receptor interaction (Michel et al., 2009).
Antimicrobial and Antifungal Properties : Certain acetamide derivatives demonstrate broad-spectrum antifungal activity, offering a potential avenue for the development of new antifungal drugs (Bardiot et al., 2015).
特性
IUPAC Name |
2-[(1S,5R)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c22-18-6-3-15(4-7-18)9-10-23-20(26)14-24-12-17-5-8-19(13-24)25(21(17)27)11-16-1-2-16/h3-4,6-7,16-17,19H,1-2,5,8-14H2,(H,23,26)/t17-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBDMNPPFGYOLC-PKOBYXMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)CC(=O)NCCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)CC(=O)NCCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)



![N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)
![1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5503753.png)
![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)

![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)
![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)
![2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5503790.png)
![3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5503801.png)